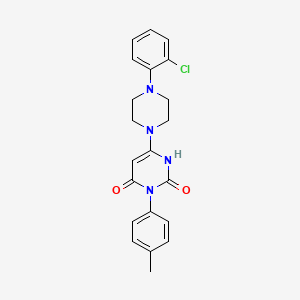

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

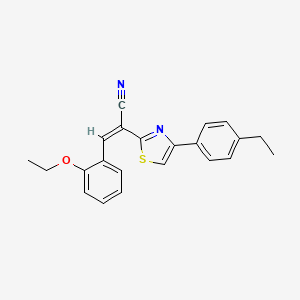

The compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylthiophene-2-carboxamide is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, such as the 1,2,4-oxadiazole ring and the difluorocyclohexyl group. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involves three-component reactions, which could be analogous to the synthesis of the target compound . The use of NaHSO4 as a catalyst in these reactions suggests that a similar acidic catalyst might be employed in the synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylthiophene-2-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods such as IR and 1H NMR, as well as X-ray crystallography . These techniques would likely be applicable in analyzing the molecular structure of the target compound, providing insights into its conformation and the spatial arrangement of its functional groups.

Chemical Reactions Analysis

The formation of 1,2,5-oxadiazole rings from related precursors has been reported, which suggests that the 1,2,4-oxadiazole ring in the target compound could be formed under similar reaction conditions . The presence of the difluorocyclohexyl group might influence the reactivity and selectivity of such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related studies. For instance, sterically congested 1,3,4-oxadiazole derivatives have been synthesized from aromatic carboxylic acids, and these compounds exhibit high yields and stability under mild conditions . This suggests that the target compound may also be stable and could be synthesized efficiently. Additionally, the thermal stability of a novel pyrazole derivative up to 190°C indicates that the target compound might also possess good thermal stability, considering the structural similarities .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has focused on the synthesis of heterocyclic compounds with potential biological activities. For example, studies on similar compounds, such as those involving 1,3,4-oxadiazole and thiophene derivatives, have been explored for their anticancer, antibacterial, and enzyme inhibition properties. These efforts indicate a broad interest in the structural motifs present in the query compound for their utility in drug discovery and development (Ravinaik et al., 2021).

Material Science Applications

Compounds containing 1,3,4-oxadiazole rings have also been studied for their optoelectronic properties, suggesting applications in the development of molecular wires and electronic materials. The electron-withdrawing nature of the oxadiazole unit and its ability to participate in pi-conjugation make these compounds interesting for designing materials with specific electronic and photonic properties (Changsheng Wang et al., 2006).

Antimicrobial and Antipathogenic Properties

Research on derivatives of 1,3,4-oxadiazole has shown significant antimicrobial and antipathogenic activities. These findings support the potential use of such compounds in developing new antimicrobial agents, especially those with unique mechanisms of action against resistant bacterial strains (Carmen Limban et al., 2011).

Neuropharmacological Applications

The structural analogs have been examined for their neuropharmacological activities, including anticonvulsant effects. Such studies underline the importance of the chemical scaffolds present in these compounds for modulating neurological pathways and receptors, potentially offering new avenues for treating neurological disorders (P. Jackson et al., 2012).

Propiedades

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N3O2S/c1-9-2-3-11(23-9)14(21)18-8-12-19-13(20-22-12)10-4-6-15(16,17)7-5-10/h2-3,10H,4-8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYVAOKICMTQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylthiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2512006.png)

![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)

![3,3-Dimethyl-1-[4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoyl]piperidine-2-carbonitrile](/img/structure/B2512014.png)

![2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2512020.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)

![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)